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Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)phenol

Cat. No.: B1279352

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)phenol: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Bis(trifluoromethyl)phenol
(CAS No. 46377-35-9), a specialty chemical of significant interest to researchers in medicinal
chemistry, drug development, and materials science. The unique placement of two
trifluoromethyl groups ortho to the hydroxyl moiety imparts a distinct combination of steric and
electronic properties, making it a valuable building block for creating novel molecules with
enhanced stability and functionality.

Molecular Structure and Physicochemical
Properties

The defining feature of 2,6-Bis(trifluoromethyl)phenol is its aromatic ring flanked by two
bulky, strongly electron-withdrawing trifluoromethyl (-CFs) groups adjacent to the phenolic
hydroxyl group. This substitution pattern is the primary determinant of its chemical behavior
and physical characteristics.

Core Molecular Attributes

The fundamental properties of the molecule are summarized below.
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Property Value Source(s)

CAS Number 46377-35-9 [1]

Molecular Formula CsHaFeO [2]

Molecular Weight 230.11 g/mol [3]

_ OC1=C(C(F)

Canonical SMILES [2]
(F)F)C=CC=C1C(F)(F)F
RWRXJSLFCCKPFG-

InChl Key [2]

UHFFFAOYSA-N

Physical State and Solubility

While specific, experimentally verified data for the melting and boiling points of 2,6-
Bis(trifluoromethyl)phenol are not readily available in the reviewed literature, its isomer, 3,5-
Bis(trifluoromethyl)phenol, is a liquid or low-melting solid at room temperature.[4] Given the
potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho-
trifluoromethyl groups, the physical properties may differ significantly from its meta-substituted
counterpart. It is expected to be soluble in common organic solvents.

Comparative Data for 3,5-Bis(trifluoromethyl)phenol (CAS: 349-58-6):

Property Value Source(s)
Melting Point 20-21 °C [4]
Boiling Point 97 °C (at 50 mmHg) [5]
Density 1.511 g/mL (at 25 °C)
Acidity (pKa)

The two ortho-trifluoromethyl groups exert a powerful electron-withdrawing inductive effect (-I
effect) on the phenoxide anion, significantly stabilizing the conjugate base. This stabilization
results in a marked increase in the acidity of the phenolic proton compared to phenol itself.
While a precise experimental pKa for the 2,6-isomer has not been reported in the searched
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literature, it is anticipated to be a considerably stronger acid than its 3,5-isomer, which has a
reported pKa of approximately 7.96-8.03.[4][6] This enhanced acidity is a critical factor in its
reactivity and its utility as a hydrogen-bond donor in molecular recognition studies.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2,6-
Bis(trifluoromethyl)phenol. The following sections describe the expected spectral features
based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of
1H, 13C, and °F NMR experiments provides a complete picture of the molecular framework.
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Nucleus

Expected Chemical
Shift (8) Range
(ppm)

Expected
Multiplicity &
Coupling

Rationale

1H (Aromatic)

70-7.8

Doublet (d) and Triplet
®

The aromatic region
will display an Az2B
pattern. The single
proton at the C4
position (para) will
appear as a triplet,
while the two
equivalent protons at
the C3 and C5
positions (meta) will

appear as a doublet.

1H (Hydroxyl)

5.0-8.0

Broad Singlet (br s)

The chemical shift is
concentration and
solvent-dependent.
The signal may be
broad due to

hydrogen exchange.

13C (Aromatic)

110 - 160

Multiple signals, some

showing C-F coupling

Six distinct carbon
signals are expected.
The carbons bearing
the -CFs groups (C2,
C6) and the hydroxyl
group (C1) will show
characteristic shifts.
The trifluoromethyl
carbon itself will

appear as a quartet.

15C (-CFs)

~123

Quartet (q, LYJCF =
270-280 Hz)

The large one-bond
carbon-fluorine
coupling constant is
characteristic of the -

CFs group.
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As the two -CF3
groups are chemically
equivalent, a single
resonance is
expected. The

OF (-CF3) -60 to -65 Singlet (s) cherTucaI shiftis
relative to CFCls.[7]
The absence of
adjacent protons
means no H-F
coupling will be

observed.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the hydroxyl group and the
strong absorptions of the C-F bonds.

Expected Wavenumber

Vibration Intensity
(cm™)

O-H Stretch 3200 - 3600 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong

C-F Stretch 1100 - 1350 Very Strong

Synthesis and Chemical Reactivity

The synthesis and reactivity of 2,6-Bis(trifluoromethyl)phenol are governed by the steric and
electronic influence of its substituents.

Established Synthetic Pathway

The preparation of 2,6-Bis(trifluoromethyl)phenol has been reported via a multi-step
sequence starting from the commercially available 2-(trifluoromethyl)phenol.[8] This pathway
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demonstrates a strategic use of protecting groups and directed metalation.
Causality in the Synthetic Protocol:

Protection: The phenolic proton is acidic and would interfere with the subsequent
organolithium reagent. Protection as a tetrahydropyranyl (THP) ether masks the hydroxyl

group.

Directed Ortho-Metalation: The THP-ether group is an effective ortho-directing group, guiding
the lithium-halogen exchange to the position adjacent to it.

lodination: The resulting aryllithium species is a potent nucleophile that is trapped with an
electrophilic iodine source to install an iodine atom at the C6 position.

Trifluoromethylation: A copper-mediated trifluoromethylation reaction is used to replace the
iodine atom with the second -CFs group, followed by deprotection to yield the final product.

Caption: Synthetic workflow for 2,6-Bis(trifluoromethyl)phenol.

Chemical Reactivity

» Acidity and O-Substitution: The high acidity of the hydroxyl proton facilitates deprotonation to
form the corresponding phenoxide, which can serve as a nucleophile in reactions like
Williamson ether synthesis or esterification. However, the steric bulk of the two ortho -CF3
groups may hinder the approach of electrophiles to the oxygen atom, potentially requiring
more forcing reaction conditions compared to less substituted phenols.

Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic
aromatic substitution due to the powerful inductive effects of the three electron-withdrawing
groups (two -CFs, one -OH). Furthermore, the ortho and para positions relative to the
hydroxyl directing group are either blocked or strongly influenced by the -CFs groups, making
further substitution on the ring challenging.

Aqueous Defluorination: A critical and noteworthy reaction is the spontaneous defluorination
of ortho- and para-trifluoromethylphenols in aqueous, neutral to basic conditions.[9] The
mechanism involves the formation of the phenolate, which then facilitates the (3-elimination of
a fluoride ion to generate a reactive quinone methide intermediate. This intrinsic reactivity
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pathway is a crucial consideration for the handling, storage, and environmental fate of this
compound, as it suggests potential instability in aqueous basic media.

Applications in Drug Development and Research

The trifluoromethyl group is a "privileged" substituent in modern medicinal chemistry, and the
2,6-bis(trifluoromethyl)phenyl motif offers a unique tool for drug designers.

Rationale for Use in Bioactive Molecules

Incorporating the 2,6-bis(trifluoromethyl)phenyl moiety into a drug candidate can confer several
advantageous properties. The strong carbon-fluorine bonds are resistant to metabolic
degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[10] This often
leads to improved pharmacokinetic profiles, such as a longer in-vivo half-life.

4 . N
4 Tnherent Properties Pharmacological Outcomes
] ] ] ] Modulated Receptor Binding
Unique Steric & Electronic Profile (Improved Potency/Selectivity)
—
2,6-Bis(trifluoromethyl)phenol I . - Enhanced Membrane Permeability
[ (as a molecular fragment) Increased Lipophilicity ul (incl. Blood-Brain Barrier)
\
.
High Metabolic Stability Improved Pharmacokinetics
(Strong C-F Bonds) (e.g., longer half-life)
G NG J

Click to download full resolution via product page
Caption: Logic diagram of benefits in drug design.

Key Applications

» Metabolism-Resistant Analogs: This phenol was specifically synthesized as a key
intermediate for analogs of the anti-inflammatory drug tebufelone. Replacing sterically bulky
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but metabolically labile tert-butyl groups with robust trifluoromethyl groups is a common
strategy to block metabolic pathways.[1][8]

e Probing Molecular Interactions: The unique electronic and steric properties of the 2,6-
bis(trifluoromethyl)phenyl group make it a valuable component in ligands designed for
specific biological targets. For example, Dutasteride, a drug used to treat benign prostatic
hyperplasia, contains a 2,5-bis(trifluoromethyl)phenyl group, which contributes to its high
potency.[11] This highlights the favorable impact of such substitutions on binding affinity.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 2,6-Bis(trifluoromethyl)phenol
was not identified in the search, data from structurally related fluorinated phenols, such as 3,5-
Bis(trifluoromethyl)phenol, indicate that these compounds should be handled with care.[12]

o Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.[12]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume
hood.

» Storage: Store in a tightly sealed container in a cool, dry place.[1]

e Incompatibility: Avoid strong oxidizing agents and strong bases. As noted, the compound
may be unstable in aqueous basic solutions.[9]

It is imperative to consult the material-specific Safety Data Sheet (SDS) provided by the
supplier before handling this chemical.

Conclusion

2,6-Bis(trifluoromethyl)phenol is a highly functionalized building block whose value lies in the
profound electronic and steric effects of its dual ortho-substituents. Its enhanced acidity, unique
spectroscopic signature, and role in creating metabolically robust molecules make it a
compound of high interest. For researchers and scientists in drug development, understanding
its synthesis, reactivity—particularly its potential for defluorination—and the strategic
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advantages it offers is key to leveraging its full potential in the design of next-generation

therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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